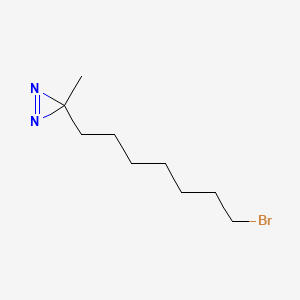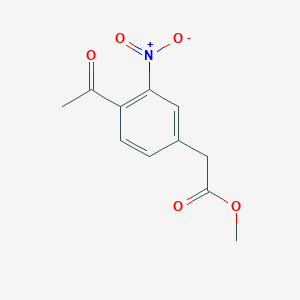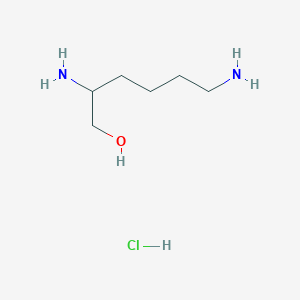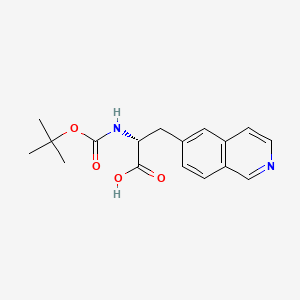
(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the isoquinoline moiety and the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Isoquinoline Moiety: The isoquinoline ring is introduced through a cyclization reaction involving an appropriate precursor, such as a 2-arylacetamide.
Coupling Reaction: The protected amino acid is then coupled with the isoquinoline derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the isoquinoline ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Boc-protected amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, in acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous solvents like ether or THF.
Substitution: Alkyl halides, in the presence of a base like NaH or K2CO3.
Major Products Formed
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Alkylated amino acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid serves as a building block for the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology
The compound is used in the study of enzyme-substrate interactions and as a substrate in enzymatic reactions to investigate the activity and specificity of various enzymes.
Medicine
In medicinal chemistry, it is explored for its potential as a precursor in the synthesis of drugs targeting neurological disorders, due to the presence of the isoquinoline moiety which is known for its biological activity.
Industry
The compound finds applications in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can interact with aromatic residues in the active site of enzymes, while the amino acid backbone can form hydrogen bonds and ionic interactions, stabilizing the enzyme-substrate complex. This compound can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, making it a potential candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms around the chiral center.
2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid: The racemic mixture containing both ® and (S) enantiomers.
®-2-Amino-3-(isoquinolin-6-yl)propanoic acid: The compound without the Boc protecting group.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the Boc protecting group, which enhances its stability and reactivity in synthetic applications. The isoquinoline moiety adds to its biological activity, making it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C17H20N2O4 |
|---|---|
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
(2R)-3-isoquinolin-6-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-4-5-13-10-18-7-6-12(13)8-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
Clave InChI |
RPILDIDNUSCJIO-CQSZACIVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=C1)C=NC=C2)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)C=NC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



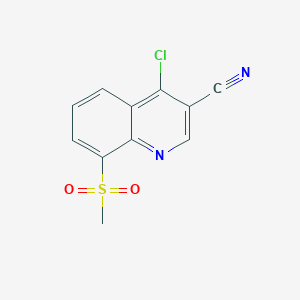

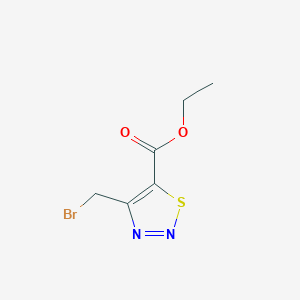
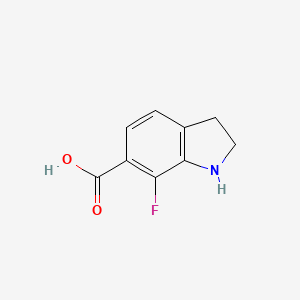

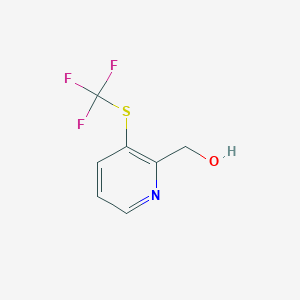
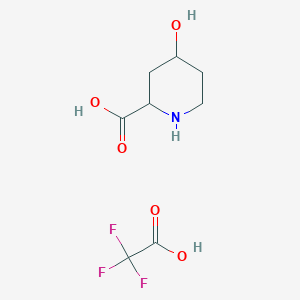
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661274.png)

